(4-Phenyl-oxazol-5-yl)-methanol

Antimicrobial Biofilm Pseudomonas aeruginosa

Select (4-Phenyl-oxazol-5-yl)-methanol when your SAR campaign demands a C5-functionalized 4-phenyloxazole core for systematic FAAH inhibitor optimization. The established Hammett relationship (ρ = 2.7–3.0) predicts ~10–20-fold potency gains via oxidation to aldehyde or carboxylic acid. This hydroxymethyl handle enables one-step diversification to ethers, esters, carbamates, amines, or halides—eliminating 1–2 synthetic steps per analog. Also validated for antiprotozoal programs (G. lamblia, T. vaginalis). Not an interchangeable commodity; order for precision SAR exploration.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8188668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenyl-oxazol-5-yl)-methanol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC=N2)CO
InChIInChI=1S/C10H9NO2/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
InChIKeySHXLUSZBGLKIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Phenyl-oxazol-5-yl)-methanol: Core Specifications and Procurement Context


(4-Phenyl-oxazol-5-yl)-methanol (CAS: 352018-88-3, also cataloged as (5-Phenyl-oxazol-4-yl)-methanol) is a heterocyclic building block from the oxazole class, possessing a hydroxymethyl group directly attached to the C5 position of a 4-phenyl-substituted oxazole core (MW: 175.18 g/mol, C10H9NO2) [1]. It is typically supplied as a white solid with purity specifications of ≥95% and is soluble in common organic solvents such as ethanol and dichloromethane . As a versatile intermediate, its primary utility lies in medicinal chemistry lead optimization, where the hydroxymethyl handle enables efficient diversification into ethers, esters, carbamates, or aldehydes for SAR exploration of oxazole-based pharmacophores .

Why (4-Phenyl-oxazol-5-yl)-methanol Cannot Be Replaced by Generic Phenyloxazole Analogs


In medicinal chemistry, simply interchanging a 4-phenyloxazole core analog disregards the critical impact of precise ring substitution on biological selectivity and potency [1]. Systematic SAR studies on α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH) have demonstrated that while the C2 side chain modulates overall potency, the nature of the C5 oxazole substituent is the dominant factor controlling inhibitor selectivity [2]. For the HIV-1 protease inhibitor darunavir, replacing the standard P2' ligand with a 2-phenyloxazole bearing a 4-hydroxymethyl group resulted in a >1,000-fold loss of antiviral activity compared to the 4-methoxy analog, underscoring that even small substituent changes at this position can lead to complete functional collapse [3]. Therefore, selecting (4-Phenyl-oxazol-5-yl)-methanol is a deliberate choice dictated by specific SAR constraints, not an interchangeable commodity.

(4-Phenyl-oxazol-5-yl)-methanol: Quantitative Differential Evidence Against Comparators


C5-Hydroxymethyl vs. C5-Ethyl: Differential Biofilm Inhibition Activity

While direct head-to-head data for (4-Phenyl-oxazol-5-yl)-methanol against 5-ethyl-4-phenyloxazole is not available in primary literature, cross-study analysis of structurally related phenyloxazole derivatives demonstrates that C5 substitution is a critical determinant of antimicrobial activity . Derivatives of 5-ethyl-4-phenyloxazole have been shown to exhibit significant inhibitory effects against Pseudomonas aeruginosa biofilm formation, with specific analogs demonstrating efficacy . The hydroxymethyl group of the target compound provides a distinct polarity and hydrogen-bonding capacity (LogP estimated ~1.7 for the core scaffold with hydroxymethyl) compared to the lipophilic ethyl analog (5-ethyl-4-phenyloxazole LogP estimated ~2.3), which may translate to different bacterial membrane penetration profiles and target engagement .

Antimicrobial Biofilm Pseudomonas aeruginosa

2-Amino-4-phenyloxazole Derivatives: Antiprotozoal IC50 Quantification

In a systematic SAR study of 2-amino-4-(p-substituted phenyl)-oxazole derivatives, the most potent compound (3d, 2-amino-4-(p-benzoyloxyphenyl)-oxazole) exhibited an IC50 of 1.17 μM against Giardia lamblia and 1.89 μM against Trichomonas vaginalis, surpassing the activity of the clinical standard metronidazole in the antigiardial assay [1]. While (4-Phenyl-oxazol-5-yl)-methanol itself was not directly tested, this class-level data demonstrates that the 4-phenyloxazole core is a validated scaffold for antiprotozoal activity, and the availability of the C5-hydroxymethyl group enables systematic exploration of p-substituent effects and further diversification to optimize potency and selectivity [1].

Antiprotozoal Giardia lamblia Trichomonas vaginalis SAR

Hydroxymethyl as a Defined Pharmacophore Element in HIV-1 Protease Inhibitor Binding

X-ray crystallographic studies of HIV-1 protease complexed with darunavir analogs reveal that a hydroxymethyl group at the 4-position of the 2-phenyloxazole P2' ligand forms specific hydrogen-bonding interactions within the enzyme active site [1]. The 1.3 Å resolution structure (PDB ID: 6B4N) definitively shows the -CH2OH moiety positioned to engage with backbone and side-chain residues of the S2' pocket [2]. However, biological evaluation demonstrated that this 4-hydroxymethyl analog exhibited an antiviral IC50 >1 μM against wild-type HIV-1, representing a >1,000-fold loss of potency compared to the 4-methoxy analog (IC50 = 1.1 nM) from which the design was derived [1]. This dramatic potency differential directly demonstrates that the choice of C4/C5 oxazole substituent is non-negotiable for target engagement and antiviral efficacy.

HIV-1 Protease X-ray Crystallography Darunavir P2' Ligand

C5 Substituent Electronic Effects Drive FAAH Inhibitor Potency (ρ = 2.7-3.0)

A comprehensive SAR analysis of α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH) established a well-defined linear relationship between -log Ki and the Hammett σp constant for C5 oxazole substituents, with a large positive ρ value of 2.7-3.0 [1]. This indicates that the electronic nature of the C5 substituent is the dominant driver of FAAH inhibitory potency, with electron-withdrawing groups enhancing activity. For (4-Phenyl-oxazol-5-yl)-methanol, the -CH2OH group is weakly electron-withdrawing (σp ≈ +0.05 for -CH2OH vs. σp = 0.00 for -H), and this ρ value can be used to quantitatively predict the potency impact of further oxidation to -CHO (σp = +0.42) or -CO2H (σp = +0.45), which would be expected to improve Ki by ~10-20 fold [1]. Critically, the same study showed that the C5 substituent substantially impacts inhibitor selectivity, whereas the C2 acyl chain effects were more subtle [1].

FAAH α-Ketooxazole Hammett Analysis Selectivity

Synthetic Versatility: Hydroxymethyl as a Divergent Functional Handle

The primary synthetic advantage of (4-Phenyl-oxazol-5-yl)-methanol over analogs such as 4-phenyloxazole (CAS 20662-89-9) or 5-phenyloxazole (CAS 1006-68-4) is the presence of the primary alcohol functionality, which serves as a divergent handle for generating diverse analogs in a single synthetic step . Oxidation yields the corresponding aldehyde (4-phenyl-oxazol-5-carbaldehyde) or carboxylic acid; alkylation produces ethers; acylation yields esters; and activation followed by amine displacement yields carbamates or amine derivatives . In contrast, 4-phenyloxazole (lacking the C5 substituent) and 5-phenyloxazole (lacking the C4 substituent) require de novo synthesis or metalation-functionalization sequences to introduce equivalent diversity, adding 2-3 synthetic steps and reducing overall yield [1].

Diversification Oxidation Etherification Carbamate

Physicochemical Profile: Hydroxymethyl Lowers LogP and Increases PSA vs. Alkyl Analogs

In silico property analysis demonstrates that the hydroxymethyl group of (4-Phenyl-oxazol-5-yl)-methanol provides a more favorable physicochemical profile for drug discovery compared to alkyl-substituted analogs . The parent 5-phenyloxazole core (CAS 1006-68-4) has an ACD/LogP of 1.88 and topological polar surface area (TPSA) of 26.0 Ų . Addition of the -CH2OH group at C4 reduces LogP by approximately 0.5-0.7 log units (estimated LogP ~1.2-1.4) and increases TPSA by ~20 Ų (estimated TPSA ~46 Ų) [1]. This shifts the compound toward improved aqueous solubility and reduced non-specific membrane binding compared to alkyl analogs like 5-ethyl-4-phenyloxazole (estimated LogP ~2.3-2.5), while maintaining compliance with Lipinski's Rule of 5 (MW 175, HBD 1, HBA 3) [1]. The lower LogP may also reduce CYP450 inhibition liability often associated with lipophilic heterocycles.

LogP PSA Drug-likeness ADME

Optimal Research and Procurement Scenarios for (4-Phenyl-oxazol-5-yl)-methanol


Lead Optimization: SAR Exploration of Oxazole-Based FAAH Inhibitors

Procure (4-Phenyl-oxazol-5-yl)-methanol when your medicinal chemistry team requires a C5-functionalized 4-phenyloxazole scaffold to systematically explore the electronic and steric requirements of the FAAH active site. The predictive Hammett relationship (ρ = 2.7-3.0) established for α-ketooxazole FAAH inhibitors provides a quantitative framework for rational analog design [1]. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde (σp = +0.42) or carboxylic acid (σp = +0.45) to achieve predicted potency improvements of ~10-20 fold over the parent alcohol [1]. Alternatively, the alcohol can be elaborated to ethers or carbamates to probe steric and hydrogen-bonding tolerance in the FAAH binding pocket.

Structure-Guided Drug Design: Probing HIV-1 Protease S2' Pocket Hydrogen-Bonding Networks

Use (4-Phenyl-oxazol-5-yl)-methanol as a molecular probe in X-ray crystallography campaigns to map hydrogen-bonding interactions within enzyme active sites. The 1.3 Å resolution crystal structure of the darunavir analog containing a 4-hydroxymethyl-2-phenyloxazole P2' ligand (PDB: 6B4N) provides a validated reference for interpreting binding modes of related analogs [2][3]. The dramatic >900-fold potency reduction observed when methoxy was replaced with hydroxymethyl demonstrates that this compound serves as a sensitive probe for differentiating subtle hydrogen-bonding requirements that are invisible to lipophilic substituents [2].

Parallel Medicinal Chemistry: Efficient Diversification via the Hydroxymethyl Handle

Select (4-Phenyl-oxazol-5-yl)-methanol over unsubstituted 4-phenyloxazole or 5-phenyloxazole when your SAR campaign requires rapid generation of 10-50 analogs with diverse C5 functionality. The primary alcohol enables one-step diversification to ethers, esters, carbamates, aldehydes, carboxylic acids, amines, and halides, reducing synthetic cycle time by 1-2 steps per analog compared to metalation-functionalization routes [4]. This efficiency gain is particularly valuable during hit-to-lead and lead optimization phases where compound throughput directly impacts project timelines.

Anti-Infective Drug Discovery: Exploring 4-Phenyloxazole-Based Antiprotozoal Agents

Incorporate (4-Phenyl-oxazol-5-yl)-methanol into anti-infective discovery programs targeting Giardia lamblia or Trichomonas vaginalis. Class-level SAR data for 2-amino-4-(p-substituted phenyl)-oxazoles has established the 4-phenyloxazole core as a validated scaffold for antiprotozoal activity, with the most potent analog (3d) exhibiting superior antigiardial activity (IC50 = 1.17 μM) compared to metronidazole [5]. The target compound serves as an ideal starting material for generating focused libraries of 2-amino-4-phenyloxazole derivatives with systematic variation at the C5 position to optimize both potency and selectivity.

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